![molecular formula C17H21N5OS B1664755 Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)- CAS No. 869802-58-4](/img/structure/B1664755.png)
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Overview
Description
Potent and selective non-competitive mGluR1 antagonist and mGluR5 inhibitor, acting on mGluR1 and mGluR5 with IC50 values of 10 nM and 342 nM, respectively. Biologically active.
A-841720 is a noncompetitive antagonist of the group 1 metabotropic glutamate receptor mGluR1 with an IC50 value of 10.7 nM for inhibition of L-glutamate-induced calcium release in 1321 N1 cells. It is selective for mGluR1 over mGluR5 (IC50 = 343 nM) as well as mGluR2, mGluR4, and mGluR7, where it does not inhibit agonist-induced calcium release in HEK293 cells. It is also selective for mGluR1 over a panel of other G-coupled protein receptors as well as ligand- and voltage-gated ion channels at a concentration of 10 µM. A-841720 dose-dependently inhibits complete Freund's adjuvant-induced inflammatory pain (ED50 = 23 µmol/kg) and sciatic nerve injury-induced mechanical allodynia (ED50 = 28 µmol/kg) in rats. It also enhances cocaine seeking in mice after a prolonged abstinence following a single conditioning session when administered at a dose of 10 mg/kg per day.
A-841720 is a metabotropic glutamate receptor 1 antagonist.
Scientific Research Applications
A-841720: Comprehensive Analysis of Scientific Research Applications
Neuroscience Research mGluR1 Antagonist: A-841720 is recognized for its potent antagonistic effects on the metabotropic glutamate receptor 1 (mGluR1). With an IC50 of 10 nM, it serves as a valuable tool in neuroscience research to study the role of mGluR1 in various neurological processes and disorders .
Neuropharmacology Modulation of Glutamate Neurotransmission: Due to its inhibitory action on mGluR1, A-841720 is used in neuropharmacological studies to understand the modulation of glutamate neurotransmission, which is crucial for synaptic plasticity, learning, and memory .
Drug Discovery Targeting mGluR5: At higher concentrations, A-841720 also inhibits mGluR5 receptors with an IC50 value of 342 nM. This dual action makes it a compound of interest in drug discovery efforts targeting glutamate receptors for therapeutic interventions .
Pathophysiological Studies Exploring Glutamate’s Role: Researchers utilize A-841720 to explore the pathophysiological role of glutamate in conditions like epilepsy, anxiety, and schizophrenia where dysregulation of glutamate signaling is implicated .
Cellular Signaling Investigating Calcium Release: A-841720 has been shown to inhibit L-glutamate-induced calcium release in cells, providing insights into cellular signaling mechanisms and the potential development of treatments for calcium-related disorders .
6. Neurological Disorder Models: Understanding Disease Mechanisms By modulating mGluR1 activity, A-841720 helps create models of neurological disorders, aiding in the understanding of disease mechanisms and the testing of new therapeutic strategies .
7. Synaptic Function Studies: Analyzing Synaptic Transmission The compound’s effect on glutamate receptors allows researchers to analyze synaptic transmission and its alterations in various disease states .
Behavioral Studies Assessing Cognitive Functions: In behavioral studies, A-841720 is used to assess cognitive functions such as learning and memory, which are influenced by glutamatergic signaling .
Each application provides a unique perspective on the role of A-841720 in scientific research, highlighting its versatility and importance in advancing our understanding of neurological functions and disorders.
Mechanism of Action
Target of Action
A-841720, also known as U8C5C9D65S, is a potent, non-competitive, and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1) . The mGluR1 is a type of glutamate receptor that is active in the central nervous system and plays a crucial role in neuronal excitability .
Mode of Action
A-841720 interacts with its target, the mGluR1, by binding to it in a non-competitive manner Instead, it binds to a different site on the receptor, which changes the receptor’s conformation and inhibits its activity .
Biochemical Pathways
The primary biochemical pathway affected by A-841720 is the glutamatergic signaling pathway. By antagonizing mGluR1, A-841720 inhibits the release of calcium ions triggered by the binding of glutamate to mGluR1 . This inhibition disrupts the downstream signaling events, which can lead to various effects depending on the specific neuronal context .
Pharmacokinetics
A-841720 is soluble in DMSO at a concentration of 15 mg/mL and in ethanol at a concentration of 3 mg/mL . It is recommended to be stored at -20°C . .
Result of Action
The inhibition of mGluR1 by A-841720 has been shown to have analgesic properties, reducing pain in models of inflammatory pain and nerve injury-induced mechanical allodynia . Additionally, it has been found to disrupt motor and cognitive performances . For instance, it has been shown to enhance cocaine seeking in mice after a prolonged abstinence following a single conditioning session when administered at a dose of 10 mg/kg per day .
Action Environment
The action of A-841720 can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Furthermore, the temperature at which the compound is stored can affect its stability . .
properties
IUPAC Name |
5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGXEGOXODOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236030 | |
Record name | A-841720 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)- | |
CAS RN |
869802-58-4 | |
Record name | A-841720 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-841720 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-841720 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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